molecular formula C9H8ClN3 B8006291 2-Chloro-6-(1H-pyrazol-4-YL)aniline

2-Chloro-6-(1H-pyrazol-4-YL)aniline

Cat. No.: B8006291
M. Wt: 193.63 g/mol
InChI Key: DKXUIYDEKSOUDC-UHFFFAOYSA-N
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Description

2-Chloro-6-(1H-pyrazol-4-YL)aniline is a chemical compound that belongs to the class of aniline derivatives. It features a pyrazolyl group attached to the benzene ring of aniline, with a chlorine atom at the 2-position. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Substitution: The synthesis of this compound can begin with the bromination of aniline to form 2-bromoaniline. Subsequent substitution with a pyrazolyl group can be achieved using a suitable pyrazole derivative.

  • Direct Chlorination:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various substituted aniline derivatives.

Scientific Research Applications

2-Chloro-6-(1H-pyrazol-4-YL)aniline is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-6-(1H-pyrazol-4-YL)aniline exerts its effects depends on its molecular targets and pathways. The compound can interact with various biological targets, leading to different biochemical reactions. The specific mechanism of action would depend on the context in which the compound is used, such as in drug design or chemical synthesis.

Comparison with Similar Compounds

  • 2-Chloro-6-(1H-imidazol-4-YL)aniline: Similar structure but with an imidazole group instead of pyrazole.

  • 2-Chloro-6-(1H-pyrazol-3-YL)aniline: Similar structure but with the pyrazolyl group at a different position on the benzene ring.

Uniqueness: 2-Chloro-6-(1H-pyrazol-4-YL)aniline is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the pyrazolyl group at the 4-position provides distinct chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

2-chloro-6-(1H-pyrazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-8-3-1-2-7(9(8)11)6-4-12-13-5-6/h1-5H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXUIYDEKSOUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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